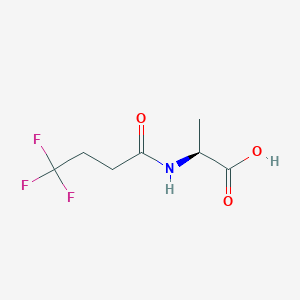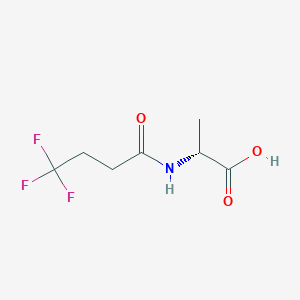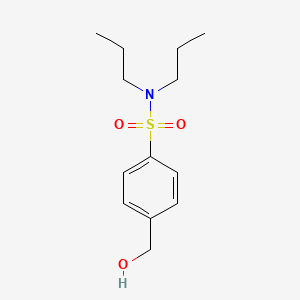
2-Ethylazetidine
Overview
Description
2-Ethylazetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where an ethyl group is attached to the second carbon atom of the ring
Synthetic Routes and Reaction Conditions:
Alkylation of Azetidine: One common method involves the alkylation of azetidine with ethyl halides under basic conditions.
Cyclization Reactions: Another method involves the cyclization of suitable precursors, such as 1,3-diamines, under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atom can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Ethylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylazetidine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atom and the ethyl group. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Azetidine: The parent compound, azetidine, lacks the ethyl group and has different reactivity and properties.
Piperidine: A six-membered nitrogen-containing heterocycle, piperidine, is more stable and has different applications.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
2-ethylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5-3-4-6-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNMDNKJVUJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B7941147.png)



![(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941166.png)


![(2S)-2-azaniumyl-3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B7941205.png)


